molecular formula C17H16N2 B2942353 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta-[c]quinoline

Cat. No.: B2942353
M. Wt: 248.32 g/mol
InChI Key: XMUOAVOTTRCNEM-UHFFFAOYSA-N
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Description

4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline is a bicyclic heterocyclic compound featuring a fused cyclopentane-quinoline core with a pyridin-4-yl substituent at the 4-position. Its molecular formula is C₁₇H₁₅N₂, and it exhibits structural complexity due to the stereochemistry of the fused rings. Its synthesis typically involves multi-step procedures, including cyclization and functionalization of quinoline precursors .

Properties

IUPAC Name

4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2/c1-2-7-16-14(4-1)13-5-3-6-15(13)17(19-16)12-8-10-18-11-9-12/h1-5,7-11,13,15,17,19H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMUOAVOTTRCNEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CC2C1C(NC3=CC=CC=C23)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, highlighting differences in substituents, ring systems, and biological activity:

Compound Name Molecular Formula Key Substituents/Ring Modifications Biological/Physicochemical Properties Source/Application
4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline C₁₇H₁₅N₂ Pyridin-4-yl at C4 High CNS permeability predicted via Chemgauss4 Virtual screening hit for CNS targets
4-Phenyl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline C₁₇H₁₅N Phenyl at C4 Lower solubility vs. pyridinyl analogue Lead compound in kinase inhibition
9-(4-Nitrophenyl)-tetrahydro-4H-cyclopenta[b]quinoline-1,8-dione (4f) C₁₈H₁₆N₂O₄ Nitrophenyl at C9; dione functionalization Enhanced electrophilicity; antimicrobial activity Synthesized via MnO₂ oxidation
9-(4-Methoxyphenyl)-tetrahydro-4H-cyclopenta[b]quinoline-1,8-dione (4d) C₁₉H₁₉NO₃ Methoxyphenyl at C9; dione functionalization Improved metabolic stability Anticancer candidate
8-Fluoro-4-pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline C₁₇H₁₅FN₂ Fluorine at C8; pyridin-4-yl at C4 Increased halogen-mediated binding affinity Catalogued for kinase assays
8-Nitro-4-(3-nitrophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline C₁₈H₁₄N₃O₄ Dual nitro groups at C8 and C4-phenyl High reactivity in electrophilic substitution Explosives research

Research Findings and Implications

  • Structure-Activity Relationships (SAR) :
    • Pyridinyl substituents enhance solubility and BBB penetration compared to phenyl groups .
    • Electron-withdrawing groups (e.g., nitro, fluorine) improve target binding but may reduce metabolic stability .
  • Therapeutic Potential: The cyclopentaquinoline scaffold is versatile, with applications in anticancer, antimicrobial, and CNS therapies. Hybridization with acridine or pyridine moieties expands its mechanistic diversity .

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline, and how can reaction yields be optimized?

  • Methodological Answer : The compound can be synthesized via cyclization reactions starting from piperidine or quinoline precursors. For example, spirocyclic intermediates (e.g., 1-benzyl-4-piperidone derivatives) are acylated to form tetrahydroquinoline scaffolds, achieving yields >80% under controlled conditions . Optimization strategies include:

  • Using ultrasound-assisted synthesis to enhance reaction efficiency and reduce side products .
  • Employing Lewis acid-surfactant combined catalysts (e.g., Fe(DS)₃) for improved regioselectivity .
  • Purification via column chromatography with gradient elution to isolate the target compound from structurally similar byproducts .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : A multi-technique approach is critical:

  • IR Spectroscopy : Identifies functional groups (e.g., carbonyl stretches at ~1705 cm⁻¹ in acylated derivatives) .
  • NMR Spectroscopy : ¹H NMR resolves stereochemistry (e.g., δ 1.92–2.24 ppm for cyclopentane protons) and ¹³C NMR confirms ring junction carbons (e.g., δ 21–35 ppm for sp³ carbons) .
  • GC-MS : Validates molecular ion peaks (e.g., low-intensity M⁺ ions at 0.5–8.0% abundance due to fragmentation) .

Q. What safety protocols are essential for handling 4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline?

  • Methodological Answer :

  • Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact, as the compound may cause acute toxicity or irritation .
  • Store in airtight containers under inert gas (e.g., N₂) to avoid oxidation, given its fused aromatic system .
  • Dispose of waste via certified chemical disposal services to comply with environmental regulations .

Advanced Research Questions

Q. How can contradictions in NMR spectral data be resolved during derivative synthesis?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Differentiates dynamic conformational changes (e.g., chair-to-boat transitions in cyclopentane rings) that obscure proton splitting .
  • 2D NMR (COSY, NOESY) : Maps coupling networks and spatial proximities to assign ambiguous peaks (e.g., distinguishing fused-ring protons from substituents) .
  • Isotopic Labeling : Incorporates ¹³C or ²H labels to track specific carbons/hydrogens in complex spectra .

Q. What strategies modulate the compound’s physicochemical properties for biological studies?

  • Methodological Answer :

  • Halogenation : Introducing electron-withdrawing groups (e.g., Cl, Br) at the 4-phenyl position enhances solubility and stability, as seen in analogs like 4-(3-bromophenyl)-tetrahydroquinoline .
  • Acylation : Adding polar acyl groups (e.g., carboxylic acids) improves water solubility and bioavailability .
  • Cyclopropane Ring Modifications : Substituents on fused cyclopropane rings alter steric bulk and π-π stacking interactions, as demonstrated in cyclopropa[3,4]cyclopenta[c]quinoline derivatives .

Q. How can computational methods predict reactivity in novel reaction conditions?

  • Methodological Answer :

  • DFT Calculations : Model transition states to predict regioselectivity in electrophilic substitution reactions (e.g., nitration at the 8-position due to electron-rich quinoline moieties) .
  • Molecular Dynamics (MD) Simulations : Assess solvent effects on reaction pathways (e.g., polar aprotic solvents stabilizing charged intermediates) .
  • Machine Learning : Train models on existing datasets (e.g., PubChem entries) to forecast optimal catalysts or temperatures for new synthetic routes .

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